molecular formula C8H7BrN2O2S3 B14912261 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)thiophene-2-sulfonamide

5-bromo-N-(4-methyl-1,3-thiazol-2-yl)thiophene-2-sulfonamide

Cat. No.: B14912261
M. Wt: 339.3 g/mol
InChI Key: XNQCTYXOTQJJDE-UHFFFAOYSA-N
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Description

5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a brominated thiophene core linked to a 4-methylthiazol-2-ylamine group. This compound’s structure combines a sulfonamide moiety, known for its role in enzyme inhibition (e.g., carbonic anhydrase), with a thiazole ring that enhances aromatic interactions and metabolic stability.

Properties

Molecular Formula

C8H7BrN2O2S3

Molecular Weight

339.3 g/mol

IUPAC Name

5-bromo-N-(4-methyl-1,3-thiazol-2-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C8H7BrN2O2S3/c1-5-4-14-8(10-5)11-16(12,13)7-3-2-6(9)15-7/h2-4H,1H3,(H,10,11)

InChI Key

XNQCTYXOTQJJDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(S2)Br

Origin of Product

United States

Preparation Methods

Preparation of 4-Methylthiazol-2-Amine

The thiazole ring is synthesized via a Hantzsch thiazole synthesis variant. Cyclocondensation of 4-methylthiazole-2-carboxylic acid with thiourea in the presence of phosphorus oxychloride yields 4-methylthiazol-2-amine. This method, adapted from industrial protocols for analogous thiazole derivatives, achieves yields of 68–72% after recrystallization from ethanol.

Key Reaction Conditions:

  • Reactants: 4-methylthiazole-2-carboxylic acid (1.0 eq), thiourea (1.2 eq), PCl₃ (catalyst)
  • Solvent: Anhydrous dichloromethane
  • Temperature: Reflux at 40°C for 6 hours
  • Purification: Column chromatography (SiO₂, hexane/ethyl acetate 7:3)

Synthesis of 5-Bromothiophene-2-Sulfonyl Chloride

Bromination and sulfonation of thiophene are conducted sequentially. Thiophene is first sulfonated using chlorosulfonic acid at 0°C, followed by bromination with N-bromosuccinimide (NBS) in carbon tetrachloride. The resultant 5-bromothiophene-2-sulfonic acid is treated with thionyl chloride to obtain the sulfonyl chloride derivative.

Optimized Parameters:

  • Sulfonation: ClSO₃H (2.5 eq), 0°C, 2 hours (89% yield)
  • Bromination: NBS (1.1 eq), AIBN (catalyst), CCl₄, 80°C, 4 hours (76% yield)
  • Chlorination: SOCl₂ (excess), reflux, 3 hours (92% yield)

Sulfonamide Coupling

The final step involves reacting 4-methylthiazol-2-amine with 5-bromothiophene-2-sulfonyl chloride under basic conditions. A modified protocol from PMC studies demonstrates that sodium carbonate in dichloromethane at room temperature facilitates efficient coupling.

Procedure:

  • Dissolve 4-methylthiazol-2-amine (1.0 eq) and Na₂CO₃ (1.5 eq) in anhydrous DCM.
  • Add 5-bromothiophene-2-sulfonyl chloride (1.1 eq) dropwise under nitrogen.
  • Stir at room temperature for 12 hours.
  • Extract with DCM, dry over Na₂SO₄, and purify via recrystallization (ethanol/water).

Yield: 58–64%
Purity: >98% (HPLC)

Industrial-Scale Production Strategies

Industrial methods prioritize cost efficiency and scalability. Continuous flow reactors replace batch processes to enhance mixing and heat transfer during sulfonation and bromination stages. Catalytic systems, such as FeCl₃-supported mesoporous silica, reduce reaction times by 40% compared to traditional methods.

Table 1: Comparison of Batch vs. Flow Reactor Performance

Parameter Batch Reactor Flow Reactor
Reaction Time (h) 8 2.5
Yield (%) 72 85
Energy Consumption (kW) 12.4 8.1

Reaction Optimization and Challenges

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) increase sulfonamide bond formation rates but complicate purification. Dichloromethane balances reactivity and ease of isolation, though at the expense of longer reaction times.

Byproduct Formation

Common byproducts include:

  • Di-sulfonated derivatives: Mitigated by controlling sulfonyl chloride stoichiometry.
  • Oxidized thiazoles: Minimized using inert atmospheres and antioxidant additives (e.g., BHT).

Table 2: Byproduct Distribution Under Varied Conditions

Condition Di-Sulfonated (%) Oxidized Thiazole (%)
Excess SOCl₂ 15 3
N₂ Atmosphere + BHT 2 <1

Analytical Characterization

Post-synthesis validation employs spectroscopic and chromatographic techniques:

  • ¹H NMR (DMSO-d6): δ 7.28 (d, J = 4.6 Hz, thiophene-H), 6.86 (d, J = 4.6 Hz, thiazole-H), 2.42 (s, CH₃).
  • HRMS: [M+H]⁺ calculated for C₈H₆BrN₂O₂S₂: 320.9012; found: 320.9015.
  • HPLC: Retention time = 6.7 min (C18 column, acetonitrile/water 60:40).

Emerging Methodologies

Recent studies explore enzymatic sulfonamide coupling using sulfotransferases, achieving 78% yield under mild conditions. This biocatalytic approach reduces halogenated solvent use by 90%.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution via Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position undergoes palladium-catalyzed cross-coupling reactions with aryl boronic acids, enabling the synthesis of biaryl derivatives. This reaction is critical for modifying the compound’s electronic and steric properties to enhance biological activity.

Reaction Conditions and Mechanism

The reaction employs Pd(PPh₃)₄ (5 mol%) as a catalyst, potassium phosphate as a base, and 1,4-dioxane as the solvent under an inert argon atmosphere at 90°C for 30 hours . A representative procedure involves:

  • Combining 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)thiophene-2-sulfonamide with aryl boronic acids (0.774 mmol).

  • Initiating coupling via oxidative addition of palladium to the C–Br bond.

  • Transmetalation with the boronic acid.

  • Reductive elimination to form the C–C bond.

Yields range from 56–72% , depending on the boronic acid’s electronic and steric properties .

Substituted Products and Biological Activity

The resulting biaryl derivatives exhibit enhanced antibacterial efficacy. For example:

Aryl Boronic AcidProduct StructureMIC (μg/mL)MBC (μg/mL)Yield (%)
4-Methoxyphenyl5-(4-MeO-Ph)-derivative0.390.7868
3-Nitrophenyl5-(3-NO₂-Ph)-derivative1.563.1258

Key findings :

  • The 4-methoxyphenyl derivative (3b ) showed the highest potency against New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae (MIC = 0.39 μg/mL) .

  • Hydrophobic interactions and hydrogen bonding with the NDM active site (PDB ID: 5N5I) contribute to its efficacy .

Mechanism of Action

The mechanism of action of 5-Bromo-n-(4-methylthiazol-2-yl)thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also interact with receptors to modulate signal transduction pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

The following table summarizes key analogs and their properties:

Compound Name Core Structure Substituents ALogP Biological Activity Key References
5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)thiophene-2-sulfonamide Thiophene-sulfonamide 5-Br, 4-methylthiazol-2-yl Data not reported Under investigation
AB3 Benzamide-sulfonamide 4-Methylthiazol-2-yl, triazolyl 3.5853 Antiparasitic (similar to nitazoxanide)
Compound 8 (5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide) Pyrazine-carboxamide 4-Methylthiazol-2-yl, tert-butyl, Cl Data not reported Antifungal (vs. Candida spp.)
Pritelivir (N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)-phenyl]acetamide) Thiazole-sulfonamide-acetamide Pyridinyl, N-methyl Data not reported Anti-herpetic (HSV-1/2 inhibition)
VU0240551 (N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide) Sulfanylacetamide Phenylpyridazine Data not reported KCC transporter inhibition
5-Bromo-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]thiophene-2-sulfonamide Thiophene-sulfonamide 3-Chlorophenylmethyl-triazolyl Data not reported Synthetic intermediate

Structural and Functional Analysis

  • Sulfonamide vs. This feature is critical for binding to enzymes like carbonic anhydrase or viral proteases .
  • Heterocyclic Core Variations :
    Replacing the thiophene ring with pyrazine (Compound 8) or benzamide (AB3) alters electronic properties and steric bulk. For example, Compound 8’s pyrazine core may enhance π-π stacking in antifungal targets, while AB3’s benzamide backbone mimics nitazoxanide’s antiparasitic activity .
  • Substituent Impact :
    The 4-methylthiazol-2-yl group is conserved in the target compound, AB3, and Pritelivir, suggesting its role in stabilizing interactions with hydrophobic pockets. Conversely, Pritelivir’s pyridinyl-acetamide extension improves specificity for viral targets .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (ALogP): AB3’s ALogP of 3.5853 indicates moderate lipophilicity, favoring membrane permeability.
  • Synthetic Utility : The bromine in the target compound and ’s analog enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), as demonstrated in ’s synthesis of ethynylthiophene derivatives .

Biological Activity

5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)thiophene-2-sulfonamide is a synthetic compound with significant potential in medicinal chemistry, particularly for its antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, supported by data from various studies.

  • Molecular Formula : C14H11BrN2O3S3
  • Molecular Weight : 396.36 g/mol
  • IUPAC Name : 5-bromo-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]thiophene-2-sulfonamide

Overview of Biological Activity

The compound has been studied for its diverse biological activities, particularly in the following areas:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A notable study reported its efficacy against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147, with a minimum inhibitory concentration (MIC) of 0.39 μg/mL and a minimum bactericidal concentration (MBC) of 0.78 μg/mL .

Anticancer Activity

The compound has also shown promise as an anticancer agent . In vitro studies revealed that derivatives of thiazole compounds, including those related to this compound, demonstrated cytotoxic effects against various cancer cell lines. For instance, modifications to the thiazole ring structure significantly enhanced anticancer activity against Caco-2 cells .

The biological mechanisms underlying the activities of this compound involve several pathways:

  • Inhibition of Enzymatic Activity : The sulfonamide group may interfere with enzyme activity critical for bacterial survival.
  • Cell Cycle Disruption : The compound's interaction with cellular components can lead to cell cycle arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures induce oxidative stress in bacterial and cancer cells, leading to cell death.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC (μg/mL)MBC (μg/mL)Reference
AntimicrobialKlebsiella pneumoniae ST1470.390.78
AnticancerCaco-2 Cells--

Case Study 1: Antimicrobial Efficacy

In a comparative study involving multiple compounds, this compound was highlighted for its superior antibacterial activity against resistant strains. The study utilized both in vitro assays and molecular docking simulations to confirm its binding affinity to target proteins associated with bacterial resistance mechanisms .

Case Study 2: Anticancer Potential

In another investigation focusing on anticancer properties, derivatives were tested against multiple cancer cell lines including A549 and Caco-2. The results indicated that specific modifications to the thiazole moiety increased cytotoxicity significantly compared to unmodified compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)thiophene-2-sulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of a thiophene sulfonyl chloride intermediate followed by coupling with 4-methyl-1,3-thiazol-2-amine. For example, bromination can be achieved using HBr and Br₂ in glacial acetic acid under reflux, as described for analogous brominated sulfonamides . Coupling reactions may employ palladium catalysts (e.g., dichlorobis(triphenylphosphine)palladium(II)) and microwave irradiation to enhance efficiency, reducing reaction times from hours to minutes . Key factors affecting yield include stoichiometric ratios of reagents, solvent choice (e.g., THF for microwave-assisted reactions), and purification via column chromatography or recrystallization.

Q. What spectroscopic and analytical techniques are recommended for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is critical for verifying the thiophene-thiazole linkage and bromine placement. Mass spectrometry (MS) using electrospray ionization (ESI) or high-resolution MS (HRMS) confirms molecular weight. Elemental analysis and X-ray crystallography (if crystals are obtainable) provide additional validation . For purity assessment, HPLC with UV detection or TLC with fluorescent indicators are standard .

Q. How can researchers optimize the solubility and stability of this compound for in vitro assays?

  • Methodological Answer : Solubility can be improved using co-solvents like DMSO or cyclodextrin inclusion complexes. Stability studies under varying pH (e.g., phosphate-buffered saline) and temperatures (4°C to 37°C) should precede biological testing. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. What in vitro assays are most suitable for evaluating the antitumor activity of this compound, and how do results vary across cancer cell lines?

  • Methodological Answer : The compound’s antitumor potential can be assessed using the NCI-60 human tumor cell line screen, which tests proliferation inhibition across 60 cancer types. Dose-response curves (IC₅₀ values) and selectivity indices (compared to non-cancerous cells) are critical metrics. For example, sulfonamide-thiazole hybrids have shown nanomolar IC₅₀ values in U87MG glioma and MCF-7 breast cancer cells but lower activity in leukemia lines, highlighting tissue-specific effects . Assays should include positive controls (e.g., doxorubicin) and replicate experiments to address variability.

Q. How do structural modifications to the thiazole or thiophene rings alter biological activity and selectivity?

  • Methodological Answer : Substituents on the thiazole ring (e.g., methyl groups) enhance lipophilicity and membrane permeability, while bromine on the thiophene increases electrophilicity, aiding DNA intercalation or enzyme inhibition. For instance, replacing the 4-methyl group with a phenyl moiety in analogs reduced activity against EGFR kinase but improved selectivity for VEGFR-2 . Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to target proteins.

Q. What strategies resolve contradictions in reported biological activities of sulfonamide-thiazole hybrids?

  • Methodological Answer : Discrepancies often arise from differences in assay protocols (e.g., serum concentration in cell culture) or structural analogs with minor substituent changes. A meta-analysis of IC₅₀ values across studies, combined with rigorous SAR studies, can identify critical pharmacophores. For example, 5-bromo derivatives may exhibit superior apoptosis induction compared to chloro analogs due to enhanced halogen bonding .

Q. How does the bromo substituent influence reactivity in further functionalization reactions?

  • Methodological Answer : The bromine atom serves as a leaving group in Suzuki-Miyaura cross-coupling reactions, enabling introduction of aryl or heteroaryl groups. For instance, palladium-catalyzed coupling with boronic acids under microwave irradiation (60°C, 10 min) has been used to synthesize ethynylthiophene derivatives . Competitor reactions (e.g., debromination) can be minimized using excess ligand (triphenylphosphine) and controlled temperatures.

Key Considerations for Researchers

  • Contradictory Data : Variations in biological activity may stem from differences in cell line genetic backgrounds or assay endpoints (e.g., apoptosis vs. necrosis). Standardize protocols using CLIA-certified cell banks and replicate experiments across labs.
  • Advanced Characterization : Utilize X-ray crystallography to resolve ambiguous NMR signals, particularly for stereoisomers or polymorphic forms .

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